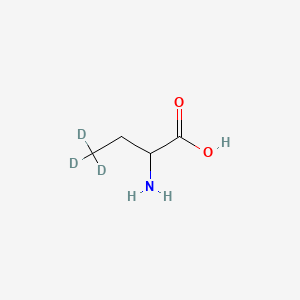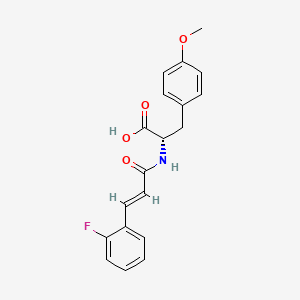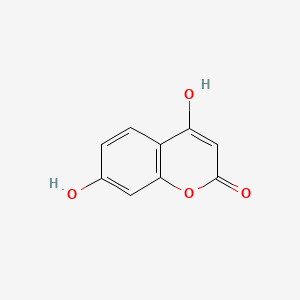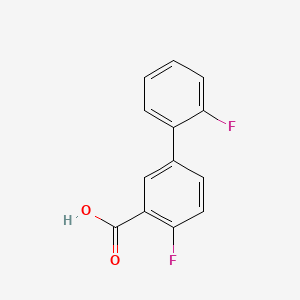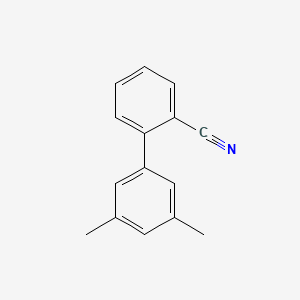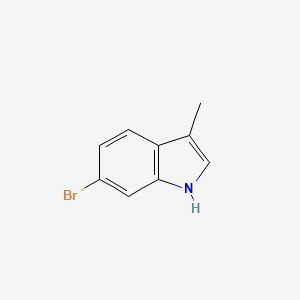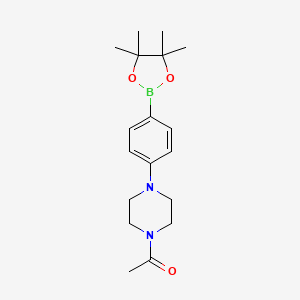
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester
Overview
Description
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C18H27BN2O3 . It is also known as a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetyl group attached to a piperazine ring, which is further connected to a phenyl ring. The phenyl ring is bonded to a boronic acid pinacol ester group .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.23 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthetic Applications
4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester plays a significant role in synthetic chemistry, especially in the construction of biaryl libraries through Suzuki–Miyaura cross-couplings. The compound, in its Boc-protected form, has been successfully used to synthesize (piperazin-1-ylmethyl)biaryls from phenylboronic acid pinacol esters via microwave-mediated coupling with various aryl bromides. This method enables the diversification of the biaryl library through the manipulation of two points of functionality, showcasing the versatility of the compound in synthetic organic chemistry (Spencer et al., 2011).
Solubility and Compatibility
The solubility characteristics of phenylboronic acid and its derivatives, including the pinacol ester, have been extensively studied. Phenylboronic acid shows high solubility in ethers and ketones, whereas its pinacol ester demonstrates improved solubility across a range of organic solvents. This property is crucial for its application in various synthetic reactions, where the solubility of reactants can significantly impact the efficiency and outcomes of the synthesis processes (Leszczyński et al., 2020).
Material Science Applications
In material science, the compound has found application in the development of H2O2-cleavable poly(ester-amide)s. These polymers, synthesized via Passerini multicomponent polymerization, incorporate the phenylboronic acid ester into the polymer backbone. This design allows for the degradation of polymers in aqueous medium triggered by H2O2, demonstrating potential for H2O2-responsive delivery vehicles (Cui et al., 2017).
Drug Delivery Systems
The compound has been leveraged in designing drug delivery systems. For instance, phenylboronic acid pinacol ester-conjugated hyaluronic acid has been used to fabricate radiosensitive delivery vehicles for caffeic acid phenethyl ester, aimed at radioprotection. This innovative approach underscores the potential of this compound in creating responsive and targeted delivery systems for therapeutic agents (Choi et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic ester, is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, the success of the Suzuki–Miyaura coupling reaction, in which this compound participates, depends on the reaction conditions, which need to be mild and tolerant to various functional groups .
Properties
IUPAC Name |
1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVSHHLWMAHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682243 | |
| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-38-8 | |
| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
